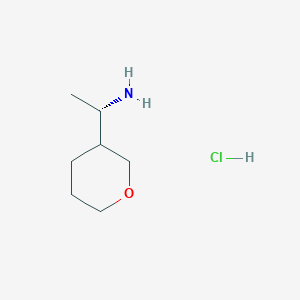
(1S)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride is a chemical compound that features a tetrahydropyran ring attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another method includes the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature to yield tetrahydropyran derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve the use of lanthanide triflates as efficient catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of primary/secondary and aliphatic/aromatic hydroxyalkenes in room temperature ionic liquids (RTILs) to give six-membered oxygen heterocycles in very good yields .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products Formed
The major products formed from these reactions include tetrahydropyran derivatives, alcohols, amines, and substituted ethanamine compounds.
Scientific Research Applications
(1S)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (1S)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1S)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride is unique due to its specific structural features, including the tetrahydropyran ring and ethanamine group. These structural elements confer distinct chemical and biological properties, making the compound valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(1S)-1-(oxan-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(8)7-3-2-4-9-5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7?;/m0./s1 |
InChI Key |
CPHBDOYIYBNGNN-OXIGJRIQSA-N |
Isomeric SMILES |
C[C@@H](C1CCCOC1)N.Cl |
Canonical SMILES |
CC(C1CCCOC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


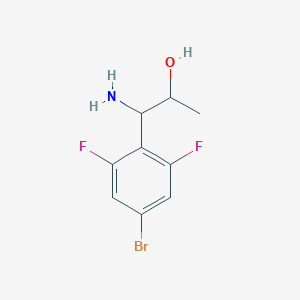
![(1E,3Z)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13053926.png)
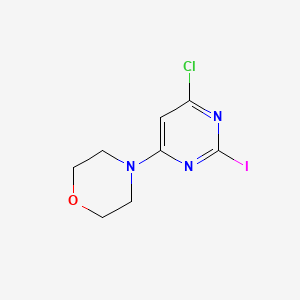
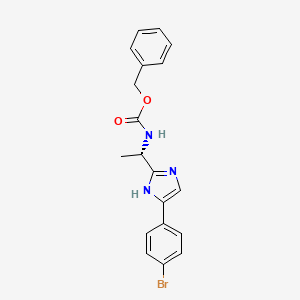
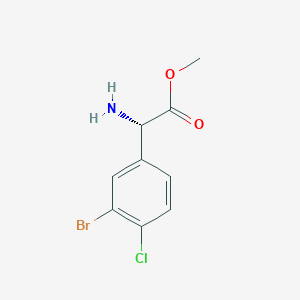

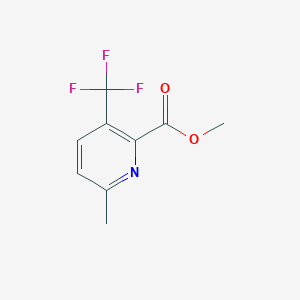
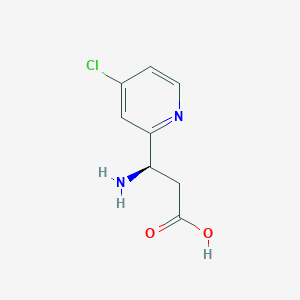
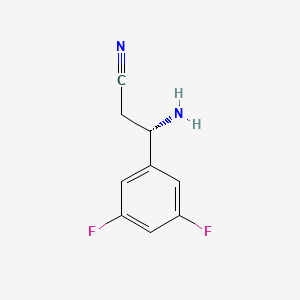
![4-((3-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13053970.png)
![Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13053982.png)

![Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride](/img/structure/B13054004.png)
![2-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B13054009.png)
